BenchChemオンラインストアへようこそ!

Brexpiprazole Impurity

Pharmacology Receptor Binding Metabolite Activity

Secure your ANDA submission with structurally certified Brexpiprazole impurity reference standards. DM-3411 (Brexpiprazole S-oxide) exhibits distinct D2 receptor pharmacology vs. the parent drug, directly impacting impurity qualification thresholds per ICH Q3A. Process impurities 27, 48, and 51 enable robust forced degradation studies and stability-indicating method validation under ICH Q1A(R2). Each lot includes full characterization data—HPLC, MS, NMR—ensuring non-interchangeable standards deliver accurate retention times and mass fragments. Avoid regulatory delays: select the precise impurity standard required for your analytical method and batch release testing.

Molecular Formula C30H36N4O4
Molecular Weight 516.6 g/mol
Cat. No. B13429708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrexpiprazole Impurity
Molecular FormulaC30H36N4O4
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)CCCCOC4=CC5=C(C=C4)C=CC(=O)N5
InChIInChI=1S/C30H36N4O4/c35-29-11-7-23-5-9-25(21-27(23)31-29)37-19-3-1-13-33-15-17-34(18-16-33)14-2-4-20-38-26-10-6-24-8-12-30(36)32-28(24)22-26/h5-12,21-22H,1-4,13-20H2,(H,31,35)(H,32,36)
InChIKeyIZTGBGRVYSMOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brexpiprazole Impurity Reference Standards: Analytical and Pharmacological Differentiation for Pharmaceutical Quality Control


Brexpiprazole impurity reference standards, such as the primary metabolite DM-3411 (Brexpiprazole S-oxide) and various process-related impurities, are critical tools for ensuring the quality, safety, and efficacy of the atypical antipsychotic drug substance brexpiprazole [1][2]. These compounds are not mere byproducts but defined chemical entities with distinct analytical signatures and, in the case of DM-3411, well-characterized pharmacological properties that differ significantly from the parent drug . Their precise identification and quantitation are mandatory for regulatory compliance in drug development and manufacturing, serving as the benchmark for analytical method validation, stability studies, and batch release testing [3][4].

Why Generic 'Brexpiprazole Impurity' Substitution Is Inadequate for Scientific and Regulatory Applications


The term "Brexpiprazole Impurity" is not a monolith; it encompasses a diverse array of chemical entities with unique structural, pharmacological, and analytical properties [1]. Substituting one impurity for another—for instance, using a structurally dissimilar process impurity (e.g., Impurity 27 or 48) in place of the primary metabolite DM-3411—would yield invalid analytical data, as their chromatographic retention times, mass spectral fragmentation patterns, and detector responses are distinct and non-interchangeable [2]. Furthermore, the pharmacological profile of DM-3411 is specifically characterized by a reduced affinity for the dopamine D2 receptor compared to brexpiprazole, a critical differentiation that has direct implications for understanding the drug's in vivo activity and impurity qualification thresholds [3]. Therefore, precise selection based on structural identity and certified analytical characterization is not a matter of preference but a scientific and regulatory necessity for robust method development and quality control [4].

Quantitative Evidence for the Differentiation of Brexpiprazole Impurity DM-3411 from Parent Drug and Other Impurities


Reduced Dopamine D2 Receptor Affinity of DM-3411 Compared to Brexpiprazole

The primary metabolite, DM-3411, exhibits a significantly lower affinity for the dopamine D2 receptor compared to the parent drug, brexpiprazole. This difference in binding affinity is a key differentiator between the active pharmaceutical ingredient and its major circulating metabolite [1][2].

Pharmacology Receptor Binding Metabolite Activity

Weak Inhibitory Effect of DM-3411 on the MATE-2K Renal Transporter

An in vitro evaluation of drug-drug interaction risk revealed that DM-3411 exhibited weak or no inhibitory effects on most hepatic and renal transporters, with a notable exception for MATE-2K. The observed IC50 for MATE-2K inhibition was 0.156 µmol/L [1].

Pharmacokinetics Drug-Drug Interactions Transporter Inhibition

Validated HPLC Method for Simultaneous Quantitation of Brexpiprazole and 12 Impurities

A patented HPLC method has been developed and validated for the detection of brexpiprazole and 12 of its related impurities in a single run, demonstrating high specificity, precision, and reproducibility [1].

Analytical Chemistry Method Validation Quality Control

Optimal Use Cases for Brexpiprazole Impurity Reference Standards in Pharmaceutical R&D and Manufacturing


Analytical Method Development and Validation for Brexpiprazole Drug Substance

Brexpiprazole impurity reference standards, such as DM-3411 and process impurities (e.g., Impurity 27, 48, 51), are essential for developing and validating robust HPLC or LC-MS methods [7]. Their use ensures accurate identification, resolution, and quantification of related substances in drug substance batches, as mandated by regulatory guidelines (ICH Q3A) [8][9]. The validated HPLC method capable of separating 12 impurities [4] provides a direct template for QC laboratories to establish comprehensive impurity profiles.

Forced Degradation and Stability Studies

The use of DM-3411 and other specified impurities is critical for conducting forced degradation studies (stress testing) to establish the degradation pathways and stability-indicating nature of analytical methods [7]. By spiking the drug substance with known impurities and subjecting it to stress conditions (heat, light, humidity, oxidation), scientists can confirm that the method can accurately measure the parent drug in the presence of its potential degradation products, a cornerstone of ICH Q1A(R2) compliance [8].

Abbreviated New Drug Application (ANDA) Filing and Generic Drug Development

For generic pharmaceutical companies, obtaining high-quality, well-characterized impurity standards is non-negotiable for ANDA submissions [7]. Regulatory agencies require the identification and control of impurities at levels comparable to the reference listed drug (RLD). Standards like DM-3411, with their established pharmacological inactivity [8], are crucial for justifying impurity acceptance criteria and demonstrating pharmaceutical equivalence to the innovator product, thereby streamlining the approval process [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brexpiprazole Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.